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Compound of Interest

Compound Name: PROTAC EGFR degrader 9

Cat. No.: B15613968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive guide to the synthesis and biological

characterization of PROTAC EGFR degrader 9, also identified as compound C6. This

molecule is a potent and orally active CRBN-based Proteolysis Targeting Chimera (PROTAC)

designed to degrade specific mutant forms of the Epidermal Growth Factor Receptor (EGFR),

particularly those harboring the C797S resistance mutation. This protocol includes a detailed,

step-by-step synthesis procedure, characterization data, and biological activity summaries.

Additionally, visual diagrams of the synthetic workflow, mechanism of action, and the targeted

EGFR signaling pathway are provided to facilitate a deeper understanding of this compound.

Introduction
The emergence of drug resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small-cell

lung cancer (NSCLC) remains a significant clinical challenge. The tertiary C797S mutation, in

particular, confers resistance to third-generation inhibitors like osimertinib. PROTAC technology

offers a promising strategy to overcome this resistance by inducing the degradation of the

target protein rather than just inhibiting its enzymatic activity. PROTAC EGFR degrader 9 (C6)

has been developed as a potent degrader of various EGFR mutants, including the osimertinib-

resistant L858R/T790M/C797S triple mutant, while sparing the wild-type EGFR, thus

suggesting a favorable therapeutic window.[1][2][3]
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Data Presentation
Table 1: Biological Activity of PROTAC EGFR Degrader 9
(C6)

Target/Cell Line Assay Type Value Reference

EGFRL858R/T790M/

C797S
DC50 10.2 nM [1][2][3]

EGFRL858R/T790M/

C797S
Kd 240.2 nM [1]

EGFRDel19/T790M/C

797S
DC50 36.5 nM [1]

EGFRL858R/T790M DC50 88.5 nM [1]

EGFRDel19 DC50 75.4 nM [1]

EGFRWT DC50 >300 nM [1]

H1975-TM (harboring

EGFRL858R/T790M/

C797S)

IC50 10.3 nM [2]

PC-9-TMb (harboring

EGFRDel19/T790M/C

797S)

IC50 43.5 nM [1]

H1975 (harboring

EGFRL858R/T790M)
IC50 46.2 nM [1]

PC-9 (harboring

EGFRDel19)
IC50 17.5 nM [1]

A549 (harboring

EGFRWT)
IC50 97.5 nM [1]

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration;

Kd: Dissociation constant.
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Table 2: Characterization Data for PROTAC EGFR
Degrader 9 (C6)

Property Value

Molecular Formula C45H48F3N9O6S

Molecular Weight 899.98

Appearance Solid

Purity (HPLC) >98%

1H NMR Conforms to structure

HRMS Conforms to structure

Experimental Protocols
Synthesis of PROTAC EGFR Degrader 9 (C6)

The synthesis of PROTAC EGFR degrader 9 (C6) involves a multi-step process culminating in

the coupling of the EGFR inhibitor moiety, the CRBN E3 ligase ligand, and the linker. The

following is a representative synthetic protocol based on established chemical principles for

PROTAC synthesis.

Materials:

EGFR inhibitor with a suitable attachment point (e.g., a primary or secondary amine)

Linker with terminal reactive groups (e.g., a carboxylic acid and an alkyl halide)

Pomalidomide-derived CRBN ligand with a reactive handle

Coupling agents (e.g., HATU, EDCI, HOBt)

Bases (e.g., DIPEA, triethylamine)

Solvents (e.g., DMF, DMSO, DCM)
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Standard laboratory glassware and purification equipment (e.g., flash chromatography

system, HPLC)

Protocol:

Step 1: Synthesis of the Linker-Pomalidomide Conjugate

To a solution of the pomalidomide derivative (1 equivalent) in anhydrous DMF, add the linker

precursor (e.g., an alkyl halide with a protected carboxylic acid, 1.1 equivalents) and a base

such as potassium carbonate (2 equivalents).

Stir the reaction mixture at room temperature or gentle heating until the reaction is complete

as monitored by TLC or LC-MS.

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.

Deprotect the carboxylic acid group on the linker to yield the free acid.

Step 2: Final Coupling to the EGFR Inhibitor

To a solution of the Linker-Pomalidomide conjugate (1 equivalent) in anhydrous DMF, add a

coupling agent such as HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents).

Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

Add the EGFR inhibitor (1 equivalent) to the reaction mixture.

Stir the reaction at room temperature until completion, as monitored by LC-MS.

Upon completion, dilute the reaction mixture with water and extract the product with an

appropriate organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate in vacuo.

Purify the final product, PROTAC EGFR degrader 9 (C6), by preparative HPLC to achieve

high purity.

Step 3: Characterization

Confirm the identity and purity of the final compound using 1H NMR, 13C NMR, high-

resolution mass spectrometry (HRMS), and analytical HPLC.

Optimization Notes:

The choice of coupling agents and bases in the final amide bond formation step can be

critical for achieving high yields and minimizing side reactions. A screening of different

reagents may be necessary.

Reaction temperatures and times should be carefully monitored to avoid degradation of the

starting materials or product.

The purification method, particularly the HPLC gradient, may need to be optimized to ensure

the removal of all impurities.
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Synthesis of Intermediates
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Caption: Synthetic workflow for PROTAC EGFR degrader 9 (C6).
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Ternary Complex Formation

Ubiquitination and Degradation

PROTAC EGFR
Degrader 9 (C6)

Mutant EGFR CRBN E3 Ligase

Polyubiquitination

Recruits E2

Ubiquitin

Proteasome

Degraded EGFR

Click to download full resolution via product page

Caption: Mechanism of action of PROTAC EGFR degrader 9 (C6).
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Downstream Signaling
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Caption: EGFR signaling pathway and the point of intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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